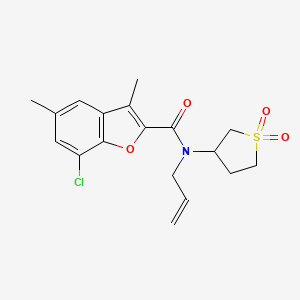![molecular formula C23H18Cl2N2O3 B5224731 3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)
3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMXAA and is known for its antitumor and antiangiogenic properties. In
Mechanism of Action
DMXAA exerts its antitumor effects by activating the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines induce apoptosis in tumor cells and inhibit angiogenesis by disrupting the formation of new blood vessels. DMXAA also activates the NF-κB pathway, which plays a crucial role in the immune response and inflammation.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a strong cytokine response, which can lead to flu-like symptoms such as fever, chills, and fatigue. It can also cause hypotension and liver toxicity in some cases. DMXAA has been found to have a short half-life in humans, which limits its therapeutic potential. However, its ability to induce a strong immune response makes it an attractive candidate for combination therapy with other cancer treatments.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments, including its ability to induce a strong cytokine response and its potential for use in combination therapy with other cancer treatments. However, its short half-life and potential for liver toxicity can limit its use in some experiments. In addition, the complex synthesis process and high cost of DMXAA can also be limiting factors.
Future Directions
There are several future directions for research on DMXAA. One area of focus is the development of more efficient synthesis methods that can reduce the cost and complexity of producing DMXAA. Another area of interest is the investigation of DMXAA's potential use in combination therapy with other cancer treatments. Additionally, research is needed to identify biomarkers that can predict the response to DMXAA treatment and to develop strategies to mitigate its side effects. Overall, DMXAA has significant potential for use in cancer treatment and other therapeutic applications, and further research is needed to fully explore its capabilities.
Synthesis Methods
DMXAA can be synthesized through a multi-step process that involves the reaction of 2-amino-5,7-dimethylbenzoxazole with 3-bromoanisole, followed by the reaction of the resulting compound with 3-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The synthesis of DMXAA is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DMXAA has been extensively studied for its potential applications in cancer treatment. It has been found to induce tumor necrosis and inhibit angiogenesis, which are crucial processes for tumor growth and survival. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition to its antitumor properties, DMXAA has been investigated for its potential use in the treatment of viral infections, inflammatory diseases, and autoimmune disorders.
properties
IUPAC Name |
3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-12-7-13(2)20-19(8-12)27-23(30-20)14-5-4-6-16(9-14)26-22(28)15-10-17(24)21(29-3)18(25)11-15/h4-11H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDPQAJGJRTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-methoxypropyl)-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224649.png)

![4-(3-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5224657.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B5224680.png)
![N-(4-fluorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5224687.png)
![1-[4-({3-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5224693.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]tetrahydro-2H-pyran-4-carboxamide trifluoroacetate](/img/structure/B5224694.png)
![2-{[2-(4-butylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5224704.png)
![methyl 4-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5224708.png)
![1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5224711.png)
![4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5224740.png)


![[1-[2-(difluoromethoxy)benzyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5224767.png)